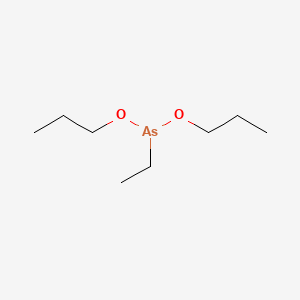
Arsine, ethylidipropoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsine, ethylidipropoxy- is an organoarsenic compound that belongs to the class of arsines. These compounds are characterized by the presence of an arsenic atom bonded to hydrogen and organic groups. Arsine, ethylidipropoxy- is a highly toxic and flammable gas, which finds applications in various industrial and scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of arsine, ethylidipropoxy- typically involves the reaction of ethylidipropoxy-arsenic compounds with reducing agents. One common method is the reduction of ethylidipropoxy-arsenic trichloride with sodium borohydride in an inert atmosphere. The reaction is carried out under controlled temperature and pressure conditions to ensure the safe handling of the toxic intermediates.
Industrial Production Methods
Industrial production of arsine, ethylidipropoxy- involves the use of high-purity arsenic and organic precursors. The process includes the purification of raw materials, followed by the controlled reaction in specialized reactors. The final product is then purified and stored under strict safety protocols to prevent accidental release and exposure.
Chemical Reactions Analysis
Types of Reactions
Arsine, ethylidipropoxy- undergoes various chemical reactions, including:
Oxidation: When exposed to air, it can oxidize to form arsenic oxides.
Reduction: It can be reduced to elemental arsenic under specific conditions.
Substitution: It can participate in substitution reactions with other organic compounds.
Common Reagents and Conditions
Oxidation: Oxygen or air, often at elevated temperatures.
Reduction: Sodium borohydride or other reducing agents, typically in an inert atmosphere.
Substitution: Organic halides or other electrophiles, under controlled conditions.
Major Products
Oxidation: Arsenic trioxide or arsenic pentoxide.
Reduction: Elemental arsenic.
Substitution: Various organoarsenic compounds depending on the substituents used.
Scientific Research Applications
Arsine, ethylidipropoxy- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organoarsenic compounds.
Biology: Studied for its toxicological effects and interactions with biological systems.
Medicine: Investigated for potential therapeutic uses, although its toxicity limits its direct application.
Industry: Utilized in the semiconductor industry for doping processes and in the production of specialized materials.
Mechanism of Action
The mechanism of action of arsine, ethylidipropoxy- involves its interaction with cellular components, leading to oxidative stress and disruption of cellular functions. It primarily targets red blood cells, causing hemolysis and subsequent release of hemoglobin. The compound also interferes with cellular respiration and enzyme functions, leading to systemic toxicity.
Comparison with Similar Compounds
Similar Compounds
Arsine (AsH3): A simpler arsine compound with similar toxic properties.
Phosphine (PH3): Another pnictogen hydride with comparable reactivity and toxicity.
Stibine (SbH3): A related compound with similar chemical behavior but involving antimony instead of arsenic.
Uniqueness
Arsine, ethylidipropoxy- is unique due to its specific organic substituents, which impart distinct chemical properties and reactivity compared to simpler arsines. Its applications in specialized industrial processes and research make it a valuable compound despite its toxicity.
Properties
CAS No. |
64048-92-6 |
|---|---|
Molecular Formula |
C8H19AsO2 |
Molecular Weight |
222.16 g/mol |
IUPAC Name |
ethyl(dipropoxy)arsane |
InChI |
InChI=1S/C8H19AsO2/c1-4-7-10-9(6-3)11-8-5-2/h4-8H2,1-3H3 |
InChI Key |
LEUFNVRIHGETKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCO[As](CC)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14483861.png)
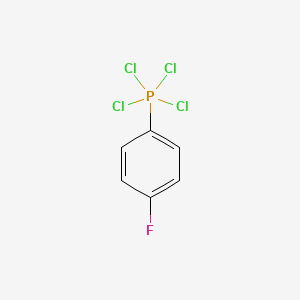
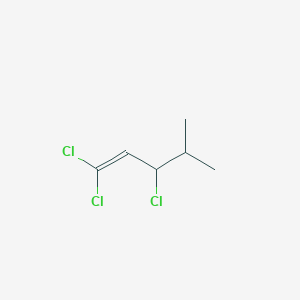
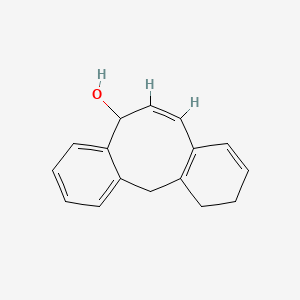
![2-[2-(2-Hydroxynaphthalen-1-yl)hydrazinylidene]-3-oxo-2,3-dihydronaphthalene-1-carboxylic acid](/img/structure/B14483888.png)
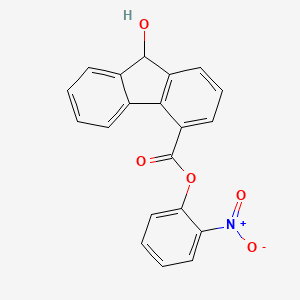
![3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione](/img/structure/B14483899.png)
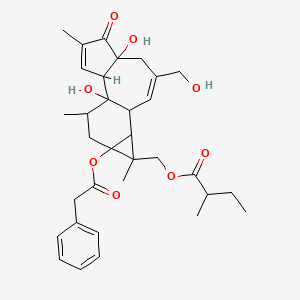
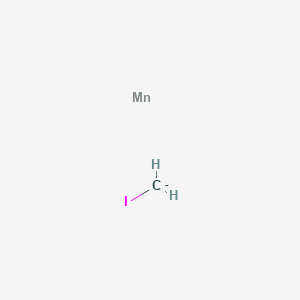
![1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane](/img/structure/B14483910.png)
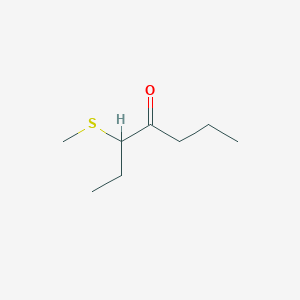
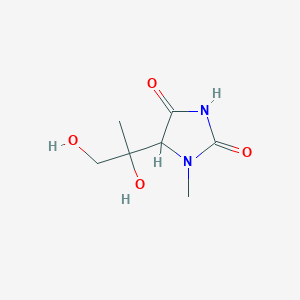

![1,1'-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate)](/img/structure/B14483958.png)
